tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is notable for its unique structure, which includes a tetrahydropyrido[3,2-b][1,4]oxazepine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This intermediate is then subjected to cyclization reactions to form the oxazepine ring system. The reaction conditions often involve the use of catalysts such as zinc triflate and tetrabutylammonium bromide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the desired quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may act as an enzyme inhibitor or receptor modulator, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can undergo protonation, leading to the formation of a carbamic acid intermediate. This intermediate can then decarboxylate to release a free amine, which can interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Phenyl carbamate
Comparison: Compared to these similar compounds, tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate is unique due to its tetrahydropyrido[3,2-b][1,4]oxazepine ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-4-oxo-3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepin-3-yl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(18)15-8-7-19-9-5-4-6-14-10(9)16-11(8)17/h4-6,8H,7H2,1-3H3,(H,15,18)(H,14,16,17)/t8-/m0/s1 |
InChI Key |
FOBCTTITUZBXEU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(NC1=O)N=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(NC1=O)N=CC=C2 |
Origin of Product |
United States |
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